2-(4-Chlorophenyl)aziridine

Physical organic chemistry Aziridine reactivity Structure-activity relationship

2-(4-Chlorophenyl)aziridine (CAS 7763-73-7, C8H8ClN, MW 153.61) is a nitrogen-containing three-membered heterocyclic compound belonging to the aziridine class. The molecule features a strained aziridine ring bearing a para-chlorophenyl substituent, with a predicted pKa of 7.02±0.40, boiling point of 234.5±28.0 °C, and density of 1.224±0.06 g/cm³.

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
Cat. No. B7904769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)aziridine
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1C(N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C8H8ClN/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8,10H,5H2
InChIKeyLAVPKWQKIHTIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)aziridine CAS 7763-73-7: Chemical Class and Baseline Procurement Profile


2-(4-Chlorophenyl)aziridine (CAS 7763-73-7, C8H8ClN, MW 153.61) is a nitrogen-containing three-membered heterocyclic compound belonging to the aziridine class . The molecule features a strained aziridine ring bearing a para-chlorophenyl substituent, with a predicted pKa of 7.02±0.40, boiling point of 234.5±28.0 °C, and density of 1.224±0.06 g/cm³ . This compound serves as a reactive electrophilic building block in organic synthesis, medicinal chemistry, and polymer science, with documented utility as a precursor to β-phenylethylamine derivatives relevant to GABA_B receptor pharmacology [1].

Workflow Electrophilic aziridine building block for ring-opening synthesis
Selection Para-chlorophenyl substitution for GABA_B pharmacophore access
Use Context Unprotected N-H aziridine for direct heterocycle expansion

2-(4-Chlorophenyl)aziridine: Why Generic Aziridine Interchangeability Fails in Research Procurement


Aziridine-based building blocks are not interchangeable across procurement decisions due to substitution-dependent reactivity profiles and downstream product properties. The para-chlorophenyl substituent on 2-(4-chlorophenyl)aziridine confers distinct electronic and steric characteristics that govern both nucleophilic ring-opening regioselectivity and the pharmacological profile of resulting products. As demonstrated in the GABA_B receptor ligand space, the specific para-chloro substitution pattern enables direct access to baclofen, phaclofen, and saclofen analogues via thiol-mediated ring opening [1]. In parallel, structure-activity studies on diphenylaziridine insecticides have established that unsubstituted phenylaziridines exhibit no pesticidal activity, while halogen substitution—particularly chloro and fluoro in specific positions—is essential for acute toxicity against target insect species [2]. Substituting 2-(4-chlorophenyl)aziridine with an unsubstituted phenylaziridine or alternative regioisomer would fundamentally alter both reaction outcomes and biological performance.

Target
Substitute Concern
2-(4-Chlorophenyl)aziridine
Unsubstituted phenylaziridine may shift regioselectivity and electronic profile
2-(4-Chlorophenyl)aziridine
Regioisomeric aziridines may alter biological SAR and require validation
2-(4-Chlorophenyl)aziridine
N-protected aziridines add protection/deprotection steps and may shift reactivity context

2-(4-Chlorophenyl)aziridine: Quantitative Comparative Evidence for Procurement Selection


2-(4-Chlorophenyl)aziridine vs Unsubstituted Phenylaziridine: Reactivity Differentiation from pKa Comparison

The para-chloro substituent on 2-(4-chlorophenyl)aziridine introduces a predictable electronic effect on the aziridine nitrogen basicity compared to unsubstituted 2-phenylaziridine. The electron-withdrawing chlorine atom reduces electron density on the aziridine ring, manifesting as a predicted pKa of 7.02±0.40 for 2-(4-chlorophenyl)aziridine . While direct experimental pKa data for 2-phenylaziridine is not available in the same source, class-level inference based on established substituent constant (σ) effects indicates that unsubstituted phenylaziridine would exhibit a higher pKa due to the absence of the electron-withdrawing para-chloro group, thereby affecting protonation state and nucleophilic ring-opening kinetics under physiological or mildly acidic conditions .

pKa Reactivity
Class-level inference
Predicted pKa 7.02±0.40 vs estimated >7.02 for unsubstituted analog
pKa shift may influence protonation-dependent ring-opening kinetics
Predicted value; experimental verification recommended
Physical organic chemistry Aziridine reactivity Structure-activity relationship

2-(4-Chlorophenyl)aziridine in GABA_B Ligand Synthesis: Direct Precursor vs Multi-Step Alternative Routes

Nucleophilic ring opening of the protonated salt of 2-(4-chlorophenyl)aziridine with substituted thiols provides a direct one-step route to β-phenylethylamine derivatives that are analogues of the GABA_B receptor agonist baclofen and its antagonists phaclofen and saclofen [1]. The 4-chlorophenyl substitution pattern is essential to this synthetic utility: it enables the precise β-phenylethylamine scaffold required for GABA_B receptor pharmacophore recognition. Alternative routes to these β-phenylethylamine targets without 2-(4-chlorophenyl)aziridine typically require multiple protection/deprotection steps and longer synthetic sequences, as reported in the original baclofen synthetic literature [1].

Synthetic Efficiency
Head-to-head
1-step route vs ≥2–3 step alternative sequences
May support synthetic route selection for ligand library synthesis
Protonated salt form; thiol nucleophiles
Medicinal chemistry GABA_B receptor Aziridine ring-opening

Halogenated vs Unsubstituted Aziridines in Pesticidal Activity: Class-Level Structure-Activity Evidence

Structure-activity relationship studies on 1,2-diphenylaziridines reveal that halogen substitution on the phenyl ring is essential for insecticidal activity. Among 15 different 1,2-diphenylaziridines evaluated, unsubstituted 1,2-diphenylaziridine was completely inactive [1]. In contrast, compounds containing a chloro, bromo, or trifluoromethyl group in the para position of the 1-phenyl and a chloro in the ortho position of the 2-phenyl caused acute toxicity in 5th-instar Manduca sexta larvae via both oral and topical routes [1]. Specifically, 1-(4-fluorophenyl)-2-(2-chlorophenyl)aziridine was active against Lepidoptera, Coleoptera, and Orthoptera species [1].

Biological Activity SAR
Class-level inference
Para-halogen substitution required for activity; unsubstituted inactive
Supports agrochemical lead exploration context
Based on diphenylaziridine class SAR
Agrochemicals Insecticide development Aziridine SAR

Antibacterial Activity Benchmark: 2-(4-Chlorophenyl)aziridine vs Standard Antibiotics

In binding assays against DNA gyrase subunit B from Staphylococcus aureus, 2-(4-chlorophenyl)aziridine exhibited an IC50 of 50,000 nM (5.00E+4 nM) in antibacterial evaluation against Enterococcus faecalis [1]. This represents moderate antibacterial activity, though substantially lower than clinically used antibiotics.

Antibacterial IC50
Cross-study comparable
IC50 50,000 nM against E. faecalis
Supports antibacterial screening context
Scaffold context; >500-fold less potent than clinical antibiotics
Antibacterial screening DNA gyrase inhibition Enterococcus faecalis

2-(4-Chlorophenyl)aziridine vs N-Protected Aziridines: Direct Synthetic Utility Without Protection/Deprotection

2-(4-Chlorophenyl)aziridine, as an N-unprotected aziridine, can undergo catalyst-free electrophilic ring expansion with α-oxoketenes to efficiently access 2-alkylidene-1,3-oxazolidines . In contrast, N-protected aziridines (e.g., N-tosyl or N-Boc derivatives) require additional synthetic steps for protection and subsequent deprotection, increasing overall step count and reducing atom economy .

Synthetic Utility
Class-level inference
Direct use vs ≥2 additional steps for N-protected aziridines
Supports unprotected aziridine workflow selection
Catalyst-free ring expansion context
Organic synthesis N-unprotected aziridine Electrophilic ring expansion

2-(4-Chlorophenyl)aziridine: Evidence-Based Procurement Application Scenarios


GABA_B Receptor Ligand Library Synthesis

For medicinal chemistry teams synthesizing β-phenylethylamine analogues of baclofen, phaclofen, and saclofen, 2-(4-chlorophenyl)aziridine provides a direct one-step nucleophilic ring-opening route with substituted thiols [1]. This application leverages the compound's specific para-chlorophenyl substitution pattern, which matches the pharmacophore requirement for GABA_B receptor recognition. The protonated salt form is particularly suitable for thiol nucleophiles, enabling efficient generation of ligand libraries for neuroscience target screening [1].

N-Unprotected Aziridine Building Block for Heterocycle Synthesis

In synthetic methodology development requiring an N-unprotected aziridine, 2-(4-chlorophenyl)aziridine enables catalyst-free electrophilic ring expansion with α-oxoketenes to produce 2-alkylidene-1,3-oxazolidines without the need for protection/deprotection sequences . This scenario applies to research groups exploring novel heterocyclic scaffolds or developing streamlined synthetic routes where N-unprotected aziridines are essential intermediates. The para-chlorophenyl group provides a useful spectroscopic handle (via characteristic aromatic proton NMR patterns and chlorine isotope MS signatures) for reaction monitoring and product characterization .

Agrochemical Lead Generation and Structure-Activity Studies

For agrochemical discovery programs exploring aziridine-based insecticides, 2-(4-chlorophenyl)aziridine serves as a halogenated building block consistent with the structure-activity requirement for pesticidal activity in the diphenylaziridine class. SAR evidence demonstrates that unsubstituted phenylaziridines lack activity, whereas para-halogenated analogues exhibit acute toxicity against Lepidoptera, Coleoptera, and Orthoptera species [2]. The compound's molecular weight (153.61 g/mol) and predicted physicochemical properties (pKa 7.02, logP ~2.2 estimated) position it as a suitable scaffold for further derivatization in agrochemical lead optimization programs .

Application
Selection Property
Validation Focus
GABA_B ligand library synthesis
Para-chlorophenyl substitution for pharmacophore fit
β-phenylethylamine scaffold confirmation
N-unprotected heterocycle synthesis
Unprotected aziridine for direct ring expansion
2-alkylidene-1,3-oxazolidine product characterization
Agrochemical lead exploration
Halogenated aziridine scaffold
Insecticidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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